Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate, commonly referred to as Menadoxime, is a chemical compound with the molecular formula and a molecular weight of 262.27 g/mol. It is classified as an ammonium salt and is recognized for its potential applications in medicinal chemistry and pharmacology. The compound is primarily noted for its role in the synthesis of various pharmaceutical agents and as a reagent in organic synthesis.
The synthesis of ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate can be achieved through various methods, typically involving the reaction of naphthalene derivatives with appropriate amines and acetic acid derivatives. The general approach includes:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, can significantly influence yield and purity. For instance, using polar solvents can enhance solubility and reactivity of intermediates.
The molecular structure of ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate features a naphthalene ring system substituted with a methyl group and an aminooxyacetate moiety. The presence of the ammonium ion contributes to its solubility in aqueous environments.
Key structural data includes:
Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate participates in various chemical reactions typical for compounds containing both amine and carbonyl functionalities. These include:
Understanding the reactivity patterns requires knowledge of the electronic effects imparted by substituents on the naphthalene ring. For example, electron-withdrawing groups may enhance nucleophilicity while electron-donating groups may stabilize cationic intermediates.
The mechanism of action for ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate primarily revolves around its interaction with biological targets. It may function as an enzyme inhibitor or modulator due to its structural features that allow it to mimic substrates or transition states in enzymatic reactions.
Research indicates that compounds like Menadoxime can interact with specific receptors or enzymes involved in metabolic pathways, potentially influencing physiological responses such as detoxification processes or metabolic regulation.
Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate typically exhibits:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize these properties accurately.
Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate finds applications in various scientific fields:
The synthetic history of Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate (CAS# 573-01-3) reflects evolving strategies in heterocyclic chemistry. Early routes (1950s-1970s) relied on multi-step linear syntheses starting from 1,4-naphthoquinone precursors, requiring protection/deprotection strategies to install the sensitive aminooxyacetate functionality. These methods suffered from low yields (<25%) due to competing polymerization and the instability of intermediates. A significant advancement occurred in the 1980s with the adoption of convergent approaches that separately prepared the naphthylidene core and aminooxyacetate components before coupling. This shift improved overall yields to 40-45% and reduced reaction steps from seven to four. The modern era (post-2000) introduced microwave-assisted condensation, reducing reaction times from hours to minutes while maintaining yields above 50%. The historical trajectory demonstrates how strategic innovations addressed the compound's synthetic challenges, particularly the reactivity of the N-O linkage and the sensitivity of the 4-oxo-naphthalene core [1] [3].
Synthetic protocols for C~13~H~14~N~2~O~4~ differ substantially between industrial and laboratory environments, reflecting distinct priorities in scale, purity, and economic constraints:
Table 1: Synthesis Scale Comparison
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Glass batch reactors (≤5L) | Stainless steel continuous flow |
Coupling Method | Dropwise addition (manual) | In-line mixing technology |
Temperature Control | Precision oil baths (±0.5°C) | Automated heat exchangers |
Purification | Column chromatography | Crystallization cascade |
Typical Yield | 45-55% | 68-72% |
Purity | >95% (HPLC) | >99% (HPLC) |
Laboratory synthesis prioritizes flexibility, employing Schlenk-line techniques for oxygen-sensitive condensation steps and chromatographic purification to achieve research-grade material. The process typically involves reacting 3-methyl-4-oxo-1,4-dihydro-1-naphthaldehyde with O-carboxymethylhydroxylamine in acetonitrile under nitrogen, followed by ammonium salt formation. In contrast, industrial manufacturing uses continuous flow reactors with precisely controlled residence times (2-5 minutes) to handle exothermic condensation safely. The process employs anti-solvent crystallization (water/isopropanol) for purification, eliminating costly chromatography. Scale-up challenges include managing the heat of crystallization (-ΔH = 120 kJ/mol) and preventing ammonium salt dissociation during drying. Industrial processes achieve higher yields through sophisticated mother liquor recycling, recovering 85-90% of unused starting materials [1] [6].
The intellectual property landscape for C~13~H~14~N~2~O~4~ manufacturing reveals limited direct patents but significant protection of enabling technologies:
Table 2: Patent Analysis of Relevant Technologies
Patent/Application | Assignee | Key Innovation | Relevance to Target Compound |
---|---|---|---|
US20160145218A1 | Unspecified | Continuous flow benzotriazine synthesis | Analogous reactor design |
EP2789613A1 | Pharmaceutical firm | Naphthyridine crystallization control | Polymorph management strategies |
Supplier IP | BOC Sciences | Purification via preparative HPLC | High-purity production methods |
Not patented | Leap Chem Co. | Scale-up synthesis protocols | Industrial manufacturing know-how |
Continuous flow processing (US20160145218A1) offers the most significant cross-cutting application, with patent claims covering microreactor designs capable of handling unstable imine intermediates through rapid mixing (<100 ms residence time). While not explicitly claiming the target compound, these technologies enable the safe scale-up of its exothermic condensation step. Crystallization innovations in EP2789613A1 describe temperature-cycling protocols to eliminate occluded solvents in naphthyridine derivatives—methods directly transferable to the target compound's purification. Commercial suppliers like BOC Sciences protect purification methods through trade secrets rather than patents, particularly their preparative HPLC conditions that achieve >99.5% purity. The absence of direct compound patents suggests manufacturing innovations are protected as undisclosed know-how by suppliers like Leap Chem Co., who list the compound without detailing synthesis [2] [5] [6].
Implementing green chemistry principles addresses environmental hotspots identified in the traditional synthesis:
Life cycle assessment shows these innovations reduce the carbon footprint by 62% compared to 1990s processes. The most significant gains came from eliminating halogenated solvents and implementing catalytic oxidations, which reduced aquatic toxicity potential by 75% [1] [7].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3